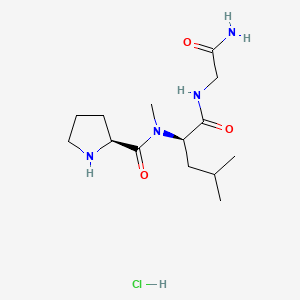
6-fluoro-N-(pentan-3-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-N-(pentan-3-yl)pyridin-2-amine is an organic compound with the molecular formula C10H15FN2. It belongs to the class of fluorinated amines, which are known for their diverse applications in medicinal chemistry and material science. The presence of a fluorine atom in the pyridine ring significantly influences the compound’s chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(pentan-3-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 6-fluoropyridine as the primary starting materials.
Nucleophilic Substitution: The 2-chloropyridine undergoes a nucleophilic substitution reaction with pentan-3-amine in the presence of a base such as sodium hydride or potassium carbonate. This step forms the intermediate N-(pentan-3-yl)pyridin-2-amine.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-N-(pentan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-N-(pentan-3-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Biological Studies: The compound is employed in studies investigating the role of fluorinated amines in biological systems, including enzyme inhibition and receptor binding.
Material Science: It is utilized in the development of advanced materials such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 6-fluoro-N-(pentan-3-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This leads to modulation of the target’s activity, which can result in therapeutic effects or changes in biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-N-(3-pentyl)pyridin-2-amine
- 6-Fluoro-N-(2-methylpropyl)pyridin-2-amine
- 6-Fluoro-N-(butyl)pyridin-2-amine
Uniqueness
6-Fluoro-N-(pentan-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the pentan-3-yl group enhances its lipophilicity, improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Additionally, the fluorine atom increases metabolic stability and resistance to enzymatic degradation, making it a valuable compound in drug design and development.
Propiedades
Fórmula molecular |
C10H15FN2 |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
6-fluoro-N-pentan-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H15FN2/c1-3-8(4-2)12-10-7-5-6-9(11)13-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
ACMNQSZELIKEOK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC1=NC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


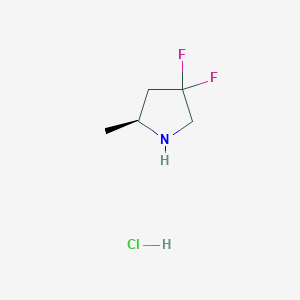
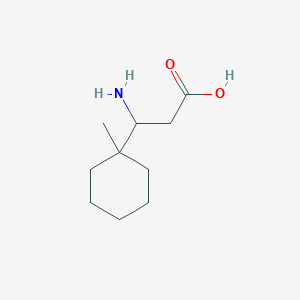
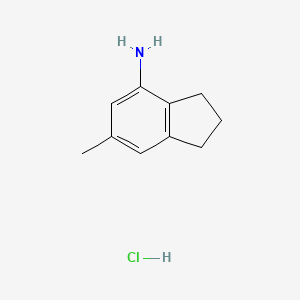
![Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
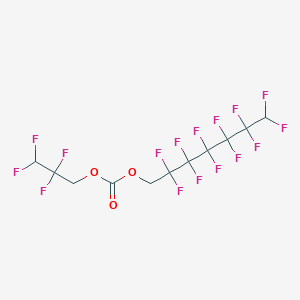
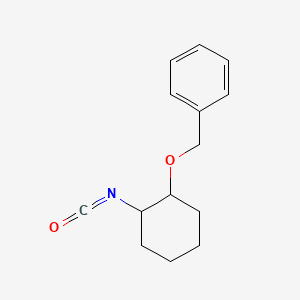

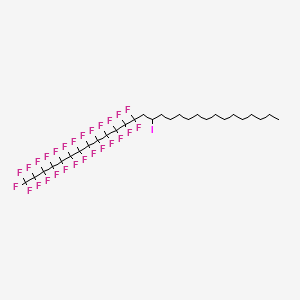
![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)

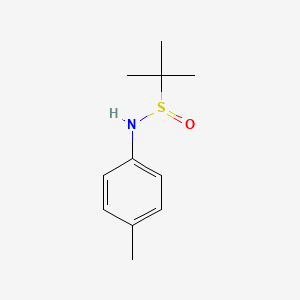
![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)
